Target Selectivity: DP2 Antagonist vs. Dual DP2/TP Antagonist Ramatroban
AM-156 is a selective DP2 receptor antagonist, whereas ramatroban (marketed in Japan for allergic rhinitis) is a dual DP2/prostanoid TP receptor antagonist. This selectivity distinction is derived from the primary literature characterization of AM156 [1]. The dual antagonism of ramatroban introduces TP receptor-mediated effects (e.g., platelet aggregation inhibition, bronchoconstriction modulation) that confound interpretation of DP2-specific pharmacology [2].
| Evidence Dimension | Receptor selectivity profile |
|---|---|
| Target Compound Data | Selective DP2 antagonist (TP activity not reported) |
| Comparator Or Baseline | Ramatroban: dual DP2/TP antagonist |
| Quantified Difference | Qualitative difference in receptor target engagement; no quantitative selectivity ratio available for AM-156 due to absence of published IC50 values against TP or other prostanoid receptors |
| Conditions | Based on compound classification in primary research article; receptor binding data not publicly disclosed |
Why This Matters
Selective DP2 antagonism enables cleaner interpretation of DP2-specific pharmacology in allergic inflammation models, avoiding confounding TP-mediated effects.
- [1] Stebbins KJ, Broadhead AR, Correa LD, et al. Therapeutic efficacy of AM156, a novel prostanoid DP2 receptor antagonist, in murine models of allergic rhinitis and house dust mite-induced pulmonary inflammation. Eur J Pharmacol. 2010;638(1-3):142-149. View Source
- [2] Sugimoto H, Shichijo M, Iino T, et al. An orally bioavailable small molecule antagonist of CRTH2, ramatroban (BAY u3405), inhibits prostaglandin D2-induced eosinophil migration in vitro. J Pharmacol Exp Ther. 2003;305(1):347-352. View Source
